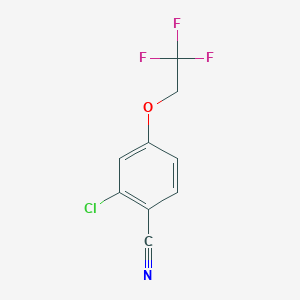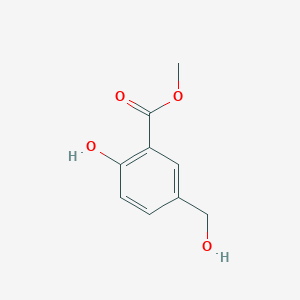
N-z-Glu(obn)-ome
Descripción general
Descripción
N-z-Glu(obn)-ome is a novel chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a synthetic derivative of glutathione, which is an essential antioxidant molecule in the human body. N-z-Glu(obn)-ome has been synthesized using a unique method that involves the modification of glutathione with an organic compound called 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (MMCC).
Aplicaciones Científicas De Investigación
N-z-Glu(obn)-ome has several potential applications in scientific research. One of the primary applications is in the field of cancer research. Studies have shown that N-z-Glu(obn)-ome has anti-cancer properties and can induce cell death in cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Another potential application of N-z-Glu(obn)-ome is in the field of neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties and can prevent the death of neurons in the brain. This makes it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-z-Glu(obn)-ome is not fully understood, but studies have suggested that it works by inducing oxidative stress in cells. This oxidative stress leads to the activation of several signaling pathways, which ultimately results in cell death. N-z-Glu(obn)-ome has also been shown to inhibit the activity of enzymes that are involved in the antioxidant defense system of cells, leading to the accumulation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects
N-z-Glu(obn)-ome has several biochemical and physiological effects on cells. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating several signaling pathways. It has also been shown to enhance the efficacy of chemotherapy drugs by inhibiting the activity of enzymes that are involved in drug resistance.
In addition, N-z-Glu(obn)-ome has neuroprotective properties and can prevent the death of neurons in the brain. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-z-Glu(obn)-ome is its stability and bioavailability. This compound is highly stable and can be easily synthesized using the N-z-Glu(obn)-ome modification method. It is also highly bioavailable, making it suitable for various applications in scientific research.
However, one of the limitations of N-z-Glu(obn)-ome is its potential toxicity. Studies have shown that this compound can induce oxidative stress and cell death in normal cells, which may limit its use in certain applications. In addition, the mechanism of action of N-z-Glu(obn)-ome is not fully understood, which may limit its potential applications in scientific research.
Direcciones Futuras
There are several future directions for the research and development of N-z-Glu(obn)-ome. One potential direction is to further investigate its potential applications in cancer research. Studies have shown that this compound has anti-cancer properties and can enhance the efficacy of chemotherapy drugs. Further research is needed to determine the optimal dosage and administration methods for N-z-Glu(obn)-ome in cancer treatment.
Another potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties and can prevent the death of neurons in the brain. Further research is needed to determine the optimal dosage and administration methods for N-z-Glu(obn)-ome in the treatment of these diseases.
Conclusion
N-z-Glu(obn)-ome is a novel chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using a unique method that involves the modification of glutathione with N-z-Glu(obn)-ome. N-z-Glu(obn)-ome has several potential applications in cancer research and the treatment of neurodegenerative diseases. Its mechanism of action is not fully understood, but studies have suggested that it works by inducing oxidative stress in cells. N-z-Glu(obn)-ome has several biochemical and physiological effects on cells, but its potential toxicity may limit its use in certain applications. Further research is needed to determine the optimal dosage and administration methods for N-z-Glu(obn)-ome in various applications.
Propiedades
IUPAC Name |
5-O-benzyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-26-20(24)18(22-21(25)28-15-17-10-6-3-7-11-17)12-13-19(23)27-14-16-8-4-2-5-9-16/h2-11,18H,12-15H2,1H3,(H,22,25)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITYYLYXTWXLAJ-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-z-Glu(obn)-ome | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)
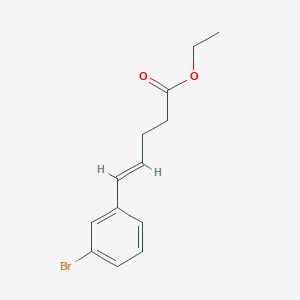
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)

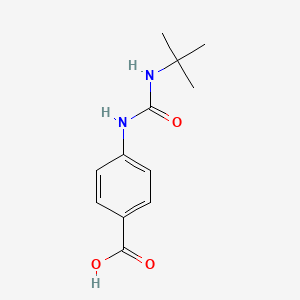
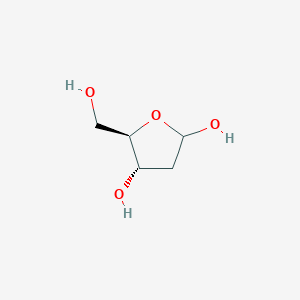


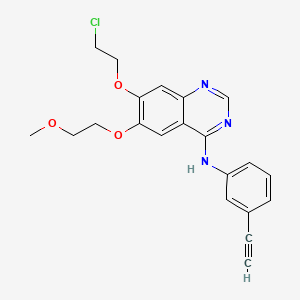
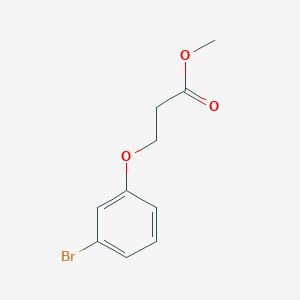
![[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid](/img/structure/B3111564.png)
